Due to this dual functionality, NHS-SMCC is widely used to crosslink proteins together to study protein-protein interactions or to immobilize proteins on surfaces for assays.
NHS-SMCC finds applications in various areas of scientific research, including:
6-Maleimidohexanoic acid N-hydroxysuccinimide ester is a heterobifunctional cross-linking reagent widely used in biochemical applications. It features both maleimide and N-hydroxysuccinimide functional groups, which allow for selective conjugation to biomolecules. The compound's empirical formula is with a molecular weight of approximately 308.29 g/mol. It appears as a solid and has a melting point range of 67-73 °C . This compound is particularly valuable for its ability to form stable linkages with primary amines and sulfhydryl groups, making it essential in the preparation of enzyme immunoconjugates and hapten-carrier molecule conjugates .
NHS-SMCC acts as a bifunctional linker. The NHS ester end reacts selectively with primary amines on one biomolecule, while the maleimide group reacts specifically with thiol groups on another biomolecule, creating a stable covalent linkage between the two []. This allows researchers to attach antibodies, enzymes, or other biomolecules to surfaces, carriers, or other biomolecules for various applications.
The primary reactions involving 6-Maleimidohexanoic acid N-hydroxysuccinimide ester include:
These reactions facilitate the targeted conjugation of proteins and other biomolecules, which is crucial for various applications in biochemistry and molecular biology.
6-Maleimidohexanoic acid N-hydroxysuccinimide ester exhibits significant biological activity due to its ability to form stable conjugates with proteins and peptides. This property makes it useful for:
The synthesis of 6-Maleimidohexanoic acid N-hydroxysuccinimide ester typically involves the following steps:
This method ensures high purity and yields suitable for laboratory use .
The applications of 6-Maleimidohexanoic acid N-hydroxysuccinimide ester are extensive, including:
These applications highlight its versatility in both research and clinical settings.
Interaction studies involving 6-Maleimidohexanoic acid N-hydroxysuccinimide ester often focus on its reactivity with different biomolecules. Research has demonstrated that this compound can selectively bind to proteins containing free amines or thiols, allowing for controlled modification without affecting other functional groups. Such studies are vital for understanding how modifications influence protein function and stability, particularly in therapeutic contexts .
Several compounds share structural similarities with 6-Maleimidohexanoic acid N-hydroxysuccinimide ester, including:
Compound Name | Functional Groups | Unique Features |
---|---|---|
6-Maleimidohexanoic Acid N-Hydroxysuccinimide Ester | Maleimide, N-Hydroxysuccinimide | Heterobifunctional, specific reactivity |
N-Hydroxysuccinimide Ester | N-Hydroxysuccinimide | Lacks maleimide functionality |
Maleimidopropionic Acid | Maleimide | Shorter carbon chain |
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Maleimide, Succinimidyl | More complex structure; additional functionalization |
The unique combination of functionalities in 6-Maleimidohexanoic acid N-hydroxysuccinimide ester allows it to serve specific roles that other similar compounds cannot fulfill as effectively, particularly in targeted bioconjugation applications.
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (EMCS) is a true heterobifunctional cross-linker that combines an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-selective maleimide on opposite ends of an eight-atom aliphatic spacer (≈ 9.4 Å) [1].
Physicochemical attribute | Quantitative detail | Relevance |
---|---|---|
Molecular formula / mass | C₁₄H₁₆N₂O₆, 308.29 g mol⁻¹ [1] | Defines stoichiometry in coupling calculations |
Spacer length | 8 atoms, 9.4 Å (center-to-center) [1] | Confers medium reach, minimizing steric clash while retaining selectivity |
Functional termini | NHS ester (amine-reactive) / maleimide (thiol-reactive) [1] | Enables sequential or one-pot two-site conjugation |
Typical solvents | DMF, DMSO; hydrolytically unstable in aqueous media [1] | Anhydrous handling preserves activity |
Sequential strategy. Conjugations usually proceed by first reacting the NHS ester with accessible lysyl or N-terminal amino groups, removing excess reagent, and subsequently coupling the embedded maleimide to a free thiol. This order minimizes premature maleimide hydrolysis and maximizes overall yield.
The NHS ester of EMCS acylates primary aliphatic amines through a tetrahedral intermediate that collapses to a stable amide while releasing NHS. Reaction and side-reaction kinetics are summarized below.
Parameter (25 °C) | Condition | Measured value | Source |
---|---|---|---|
Second-order rate constant for amide formation (ethylamine model) | pH 8.5, 500 mM amine | 1.5 × 10³ M⁻¹ s⁻¹ [2] | 66 |
Pseudo-first-order k′ under the above conditions | pH 8.5 | 4.6 × 10⁻³ s⁻¹ [2] | 66 |
Hydrolysis half-life (no amine) | pH 7.0, 0 °C | 4–5 h [3] | 22 |
Hydrolysis half-life (no amine) | pH 8.6, 4 °C | 10 min [3] | 22 |
Typical half-life range for NHS esters (PEG analogues) | pH 8.0, 25 °C | 10–34 min [4] | 42 |
Key mechanistic insights
The maleimide terminus undergoes a Michael-type addition with thiolate, yielding an irreversible thioether.
Kinetic metric | Experimental setting | Value | Source |
---|---|---|---|
Second-order k₂ | pH 7.4, 37 °C, model peptides | (0.8–1) × 10⁴ M⁻¹ s⁻¹ [6] | 62 |
Classification as “fast cysteine bioconjugation” | k₂ ≈ 10²–10⁴ M⁻¹ s⁻¹ [7] | 58 |
Selectivity features
Variable | Effect on NHS ester step | Effect on maleimide step | Representative data |
---|---|---|---|
pH increase (7 → 8.6) | - Coupling rate ↑ 2- to 3-fold - Hydrolysis ↑ > 20-fold [3] | - Thiol addition rate ↑ (more thiolate) - Specificity ↓ (> 8.5) [3] | 22 |
Weakening buffer capacity (0.1× PBS, pH 6.0) | Minimal change | Gelation time for PEG-maleimide hydrogels extended 40–100 ×, showing marked rate suppression [10] | 8 |
Inclusion of citrate (pH 5.8–6.4) | Not recommended – NHS half-life falls | Slows thiol reaction further without altering final modulus [10] | 8 |
Practical guidelines
Degradation pathway | Typical half-life / rate | Conditions | Consequence for EMCS workflows | Source |
---|---|---|---|---|
NHS ester hydrolysis | 4–5 h | pH 7.0, 0 °C | Slow but unavoidable; prepare fresh solutions [3] | 22 |
NHS ester hydrolysis | 10 min | pH 8.6, 4 °C | Rapid loss demands low-temperature handling when higher pH is required [3] | 22 |
Maleimide ring hydrolysis (SITE → SATE) | t₁⁄₂ ≈ 142 h (N-ethyl), 0.41 h (N-(CH₂)₂NH₂) | pH 7.4, 37 °C; electron-withdrawing N-substituents accelerate [9] | Ring-opened SATE resists thiol exchange, increasing in-vivo stability [9] | 57 |
Maleimide loss of thiol specificity | Evident > pH 8.5 | Aqueous buffers | Competing amide formation and maleamic acid generation [3] [8] | 22, 47 |
Solid-state stability | No measurable decay for ≥ 12 months | Desiccated, −20 °C [1] | Long-term storage as dry powder | 45 |
Strategic implications.
Irritant